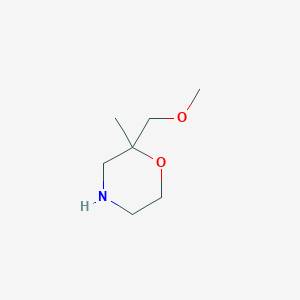

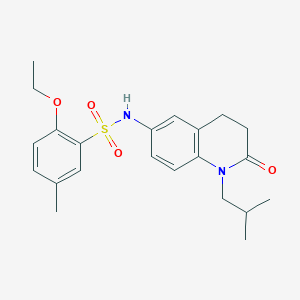

![molecular formula C11H11ClF3N3O B2490816 N-{1-[3-氯-5-(三氟甲基)吡啶-2-基]哌啶-4-基亚甲基}羟胺 CAS No. 338979-14-9](/img/structure/B2490816.png)

N-{1-[3-氯-5-(三氟甲基)吡啶-2-基]哌啶-4-基亚甲基}羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperidine and pyridine derivatives involves innovative strategies, such as the one-pot formation of substituted pyridinium salts through addition reactions and cyclization processes. For instance, the addition of alkylaminopenta-2,4-dienals to N-acyliminium ions followed by dehydrative cyclization forms pyridinium salts with 3-position substitutions by nitrogen heterocycles, illustrating a methodology that could be adapted for synthesizing N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine analogs (Peixoto et al., 2010).

Molecular Structure Analysis

Molecular and crystal structure analyses are crucial for understanding the conformational flexibility and the role of hydrogen bonds in stabilizing molecule arrangements in crystals. Research has shown that molecules like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine and its analogs possess extensive intramolecular and intermolecular hydrogen bonding, influencing their crystal packing and molecular associations (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The compound's chemical reactivity can be explored through studies on similar structures, such as the ring contraction of trifluoromethyl-substituted piperidines to pyrrolidines, showcasing the potential chemical transformations N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine might undergo (Feraldi‐Xypolia et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are inferred from studies on compounds with similar functionalities. The analysis of hydroxylamine derivatives and their reaction with various compounds provides insights into the solubility and potential physical state of our compound under different conditions.

Chemical Properties Analysis

Chemical properties, including reactivity with other chemicals and stability under various conditions, can be derived from the study of reactions of hydroxylamine with chromones to form isoxazolols, demonstrating the nucleophilic addition and cyclization reactions characteristic of hydroxylamine derivatives (Sosnovskikh et al., 2006).

科学研究应用

合成方法:

- 提出了一种合成3-(吡咯啉-1-基)哌啶的新方法,这是药物化学中重要的刚性二胺。该方法涉及对吡咯基吡啶进行催化氢化,而这可以通过将3-氨基吡啶与2,5-二甲氧基四氢呋喃缩合而成 (Smaliy et al., 2011)。

- 详细介绍了合成拉氟替定的中间体2-氯-4-(哌啶-1-基甲基)吡啶的过程。这种合成涉及对2-氨基-4-甲基吡啶进行氯化,然后与哌啶缩合,总产率约为62% (Li Shen, 2012)。

化学转化和反应:

- 一项关于慢性髓性白血病患者中富马替尼代谢的研究揭示了主要的代谢途径,包括N-去甲基化、N-氧化、羟基化和酰胺水解。观察到三氟甲基和吡啶有助于促进酰胺键的断裂,导致体内形成羧酸和胺 (Aishen Gong et al., 2010)。

- 通过环氧乙烷合成吡唑并[1,5‐a]吡啶涉及使用3'-溴代苯乙酮、2-氯-5-(三氟甲基)吡啶和其他试剂。这种合成在吡啶和环氧乙烷的背景下具有重要意义,强调了加热谨慎和废物处理的重要性 (Greszler & Stevens, 2009)。

生物合成和应用:

- 讨论了1-甲基-N-(异丙基)-N-({2-[4-(三氟甲氧基)苯基]吡啶-4-基}甲基)-1H-咪唑-4-甲酰胺作为一种有效且口服可用的甘氨酸转运蛋白1 (GlyT1) 抑制剂的鉴定。该化合物显示出强大的GlyT1抑制活性、有利的药代动力学特性,并在大鼠脑脊液中诱导甘氨酸浓度增加 (Yamamoto et al., 2016)。

化学衍生物和高级合成:

- 引入了一种合成烷基4-氨基-5-(三氟甲基)-1H-吡咯-2-羧酸酯的方法,利用含三氟甲基的构建块。主要产物通过甲基化/叠氮解缩合转化为烷基4-氨基-3-芳基-1-甲基-5-(三氟甲基)-1H-吡咯-2-羧酸酯 (Khlebnikov et al., 2018)。

- 从丝氨酸中制备2,6-二取代和2,2,6-三取代哌啶涉及克莱森重排,并被认为是一种通用的制备对氮原子α位取代的光学纯哌啶的途径。这些产物是制备含有取代哌啶亚单位的广泛范围胺类的多功能中间体 (Acharya & Clive, 2010)。

属性

IUPAC Name |

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3N3O/c12-9-5-7(11(13,14)15)6-16-10(9)18-3-1-8(17-19)2-4-18/h5-6,19H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGZOAMFHBBQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)

![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)

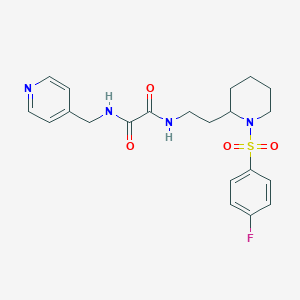

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)

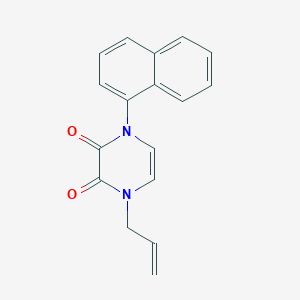

![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)